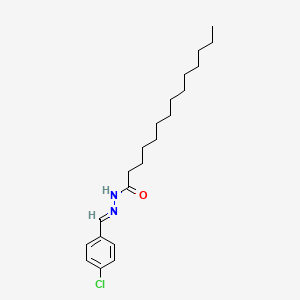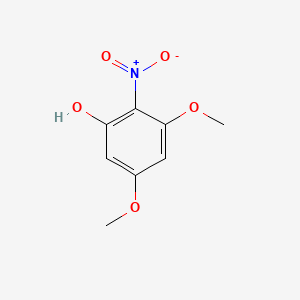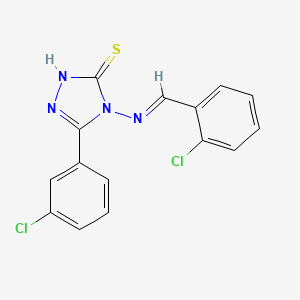
N'-(4-Chlorobenzylidene)tetradecanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chlorobenzylidene)tetradecanohydrazide is an organic compound with the molecular formula C21H33ClN2O It is a hydrazone derivative, characterized by the presence of a 4-chlorobenzylidene group attached to a tetradecanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)tetradecanohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzaldehyde+Tetradecanohydrazide→N’-(4-Chlorobenzylidene)tetradecanohydrazide+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain pure N’-(4-Chlorobenzylidene)tetradecanohydrazide.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorobenzylidene)tetradecanohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorobenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the benzylidene moiety.
Scientific Research Applications
N’-(4-Chlorobenzylidene)tetradecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Chlorobenzylidene)tetradecanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom on the benzylidene group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
N’-(4-Chlorobenzylidene)tetradecanohydrazide can be compared with other similar compounds, such as:
- N’-(3-Chlorobenzylidene)tetradecanohydrazide
- N’-(2,6-Dichlorobenzylidene)tetradecanohydrazide
- N’-(4-Methylbenzylidene)tetradecanohydrazide
These compounds share a similar hydrazone backbone but differ in the substituents on the benzylidene groupN’-(4-Chlorobenzylidene)tetradecanohydrazide is unique due to the specific positioning of the chlorine atom, which can influence its interaction with molecular targets and its overall properties .
Properties
CAS No. |
764653-08-9 |
|---|---|
Molecular Formula |
C21H33ClN2O |
Molecular Weight |
365.0 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(25)24-23-18-19-14-16-20(22)17-15-19/h14-18H,2-13H2,1H3,(H,24,25)/b23-18+ |
InChI Key |
WUSVYJXKJAYRKA-PTGBLXJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B12011742.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12011743.png)



amino]benzoate](/img/structure/B12011781.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)

